Molibresib

説明

This compound is under investigation in clinical trial NCT01943851 (A Dose Escalation Study to Investigate the Safety, Pharmacokinetics (PK), Pharmacodynamics (PD) and Clinical Activity of GSK525762 in Subjects With Relapsed, Refractory Hematologic Malignancies).

This compound is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity. Upon administration, this compound binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, BET proteins, comprising of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

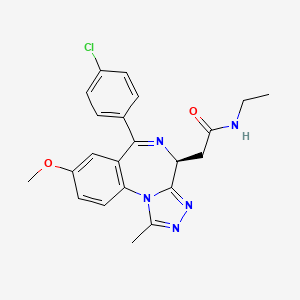

mimicks acetylated histones; structure in first source

特性

IUPAC Name |

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQFGUYHFJNHI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677590 | |

| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260907-17-2 | |

| Record name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-525762 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molibresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLIBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molibresib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Executive Summary

Molibresib (GSK525762, formerly I-BET762) is a potent, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] By mimicking acetylated lysine residues, this compound competitively binds to the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4, displacing them from chromatin. This epigenetic modulation leads to the transcriptional repression of key oncogenes, most notably MYC, resulting in cell cycle arrest, induction of apoptosis, and anti-tumor activity in various preclinical and clinical settings. This guide provides a detailed overview of its core mechanism, affected signaling pathways, quantitative data on its activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Epigenetic Reader Inhibition

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is fundamental for recruiting and stabilizing transcriptional machinery at specific gene promoters and enhancers, thereby activating gene expression.

In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to "super-enhancers"—large clusters of enhancers that drive high-level expression of key oncogenes, including MYC.[2] this compound's primary mechanism involves disrupting this critical interaction.

-

Competitive Binding : this compound contains a moiety that mimics acetylated lysine, allowing it to bind with high affinity to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[1]

-

Chromatin Displacement : By occupying these pockets, this compound prevents BET proteins from docking onto acetylated histones on the chromatin.

-

Transcriptional Repression : The displacement of BRD4 from super-enhancers leads to the disassembly of the transcriptional apparatus, resulting in a rapid and potent downregulation of target oncogenes like MYC.[2]

The following diagram illustrates this core mechanism.

Key Signaling Pathways and Cellular Consequences

The inhibition of BET proteins by this compound triggers a cascade of downstream events, primarily linked to the suppression of the MYC oncogene, which is a master regulator of cell proliferation, metabolism, and apoptosis.

Downstream Cellular Effects:

-

Cell Cycle Arrest : MYC is a critical driver of the cell cycle, promoting the G1-to-S phase transition. This compound-induced MYC downregulation leads to the arrest of the cell cycle, thereby halting cancer cell proliferation.

-

Induction of Apoptosis : The suppression of MYC and other pro-survival genes (like BCL2) shifts the cellular balance towards programmed cell death, or apoptosis.

-

Inhibition of Inflammation : BET proteins also regulate the expression of pro-inflammatory genes, in part through the NF-κB pathway. While a direct focus of many this compound studies is on oncology, its mechanism inherently includes anti-inflammatory properties by repressing cytokine production.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in biochemical assays and clinical trials.

Table 1: Biochemical and In Vitro Activity of this compound

| Parameter | Value | Assay Type | Target | Source |

| IC₅₀ | ~35 nM | Cell-free assay | BET Proteins | [3] |

| IC₅₀ | 32.5–42.5 nM | FRET analysis | BET bromodomains | [3] |

Table 2: Clinical Efficacy of this compound Monotherapy in Select Cancers (NCT01587703)

| Cancer Type | N | Objective Response Rate (ORR) | Best Response Details | Source |

| NUT Carcinoma (NC) | 19 | 11% (2/19) | 4 PR (confirmed/unconfirmed), 8 SD | [1][4] |

| Castration-Resistant Prostate Cancer (CRPC) | 35 | 4% (1/35) | 1 confirmed PR, ~22% SD | [2][5] |

| Hematologic Malignancies (Total) | 111 | 13% (14/111) | 6 Complete Response (CR), 7 Partial Response (PR) | [6] |

| Acute Myeloid Leukemia (AML) | - | - | 2 CR, 4 PR (in Part 1) | [6] |

| Non-Hodgkin Lymphoma (NHL) | - | - | 1 CR, 2 PR (in Part 1) | [6] |

| Myelodysplastic Syndrome (MDS) | - | 25% | 3 CR, 1 PR (in Part 2) | [6] |

| PR: Partial Response; SD: Stable Disease |

Table 3: Common Treatment-Related Adverse Events (TRAEs) (Any Grade)

| Adverse Event | Frequency (Solid Tumors, n=65) | Frequency (Hematologic, n=111) | Frequency (Solid Tumors, Part 2, n=102) | Source |

| Thrombocytopenia | 51% | 40% | 64% | [1][5][6] |

| Nausea | 42% | 46% | 43% | [1][5][6] |

| Diarrhea | 23% | 50% | - | [1][6] |

| Decreased Appetite | 28% | - | 37% | [1][5] |

| Fatigue | 20% | - | - | [1] |

| Dysgeusia | 22% | - | - | [1] |

Mechanisms of Resistance

Despite initial responses, acquired resistance to BET inhibitors can occur. Preclinical studies suggest several potential mechanisms. Understanding these is critical for developing effective combination therapies.

-

Reactivation of MYC Transcription : Cancer cells can bypass BRD4 inhibition by activating alternative pathways that drive MYC expression, such as the WNT/β-catenin signaling pathway.

-

Upregulation of Efflux Pumps : Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.

-

Activation of Parallel Signaling Pathways : Activation of survival pathways like PI3K/AKT/mTOR or MAPK/ERK can compensate for the effects of BET inhibition.

Key Experimental Protocols

The characterization of this compound and other BET inhibitors relies on a suite of biochemical and cell-based assays.

General Experimental Workflow

The preclinical evaluation of a novel BET inhibitor typically follows a standardized workflow from biochemical validation to in vivo efficacy.

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Objective : To measure the binding affinity (IC₅₀) of an inhibitor to an isolated bromodomain.

-

Methodology :

-

Reagents : A recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein (e.g., BRD4-BD1) serves as the target. A biotinylated peptide mimicking an acetylated histone tail is used as the ligand. A Europium (Eu³⁺)-chelate labeled antibody against the protein tag acts as the FRET donor, and streptavidin-conjugated allophycocyanin (APC) acts as the FRET acceptor.[7][8]

-

Principle : In the absence of an inhibitor, the BRD4 protein binds to the acetylated peptide, bringing the Eu³⁺ donor and APC acceptor into close proximity. Excitation of the donor (at ~340 nm) results in energy transfer to the acceptor, which then emits light (at ~665 nm).[7]

-

Procedure : Reagents are combined in a multi-well plate. This compound or another test compound is added in serial dilutions. The inhibitor competes with the acetylated peptide for binding to the bromodomain.

-

Readout : As inhibitor concentration increases, it displaces the peptide, disrupting FRET. The signal is read on a microplate reader capable of time-resolved fluorescence, measuring emissions at both the donor and acceptor wavelengths. The IC₅₀ is calculated from the dose-response curve.[7]

-

B. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

-

Objective : To confirm that the inhibitor displaces BET proteins from specific gene promoters (e.g., MYC) in intact cells.

-

Methodology :

-

Cross-linking : Cancer cells are treated with vehicle or this compound for a defined period. Formaldehyde is then added to the culture medium to cross-link proteins to DNA.[9] The reaction is quenched with glycine.

-

Chromatin Shearing : Cells are lysed, and the chromatin is sheared into small fragments (typically 200-900 bp) using sonication.[9]

-

Immunoprecipitation (IP) : The sheared chromatin is incubated overnight with an antibody specific to a BET protein (e.g., anti-BRD4) or a control IgG. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

-

Washing and Elution : The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking : Cross-links are reversed by heating at 65°C, and proteins are digested with proteinase K.[10]

-

DNA Purification and qPCR : The DNA is purified. Quantitative PCR is performed using primers designed to amplify a specific target region (e.g., the MYC promoter/enhancer) and a negative control region.[11]

-

Analysis : The amount of target DNA in the this compound-treated sample is compared to the vehicle-treated sample, normalized to input chromatin. A significant reduction indicates displacement of the BET protein from the target gene.

-

C. RNA Sequencing (RNA-Seq)

-

Objective : To assess the global impact of this compound on the transcriptome of cancer cells.

-

Methodology :

-

Cell Treatment : Triplicate cultures of a cancer cell line (e.g., HepG2) are treated with either DMSO (vehicle control) or a specific concentration of this compound for a set time (e.g., 12-24 hours).[12][13]

-

RNA Extraction : Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit). RNA quality and integrity are assessed.[13]

-

Library Preparation : Ribosomal RNA (rRNA) is depleted from the total RNA. The remaining RNA is fragmented, converted to cDNA, and ligated with sequencing adapters to create a sequencing library.[12]

-

Sequencing : The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina).

-

Data Analysis : Raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment (e.g., using a cutoff of >1.5-fold change and a false discovery rate [FDR] <0.05).[12]

-

Pathway Analysis : Gene Set Enrichment Analysis (GSEA) or similar bioinformatic tools are used to identify the biological pathways and processes that are most significantly affected by the treatment.[5]

-

Conclusion

This compound represents a key example of an epigenetic modulator with a well-defined mechanism of action. By targeting the BET family of bromodomain-containing proteins, it effectively disrupts the transcriptional program of cancer cells, leading to the downregulation of critical oncogenes like MYC. This activity translates into cell cycle arrest and apoptosis. While clinical activity has been observed, particularly in diseases like NUT carcinoma, challenges such as dose-limiting toxicities (primarily thrombocytopenia) and the emergence of resistance remain. Future research will likely focus on rational combination strategies to overcome resistance and enhance the therapeutic window of BET inhibitors like this compound.

References

- 1. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. protocols.io [protocols.io]

- 11. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 12. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

Preclinical Profile of GSK525762: An In-Depth Technical Guide on the Core BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK525762, also known as I-BET762 and molibresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family of epigenetic "readers," comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a critical role in the transcriptional regulation of key oncogenes and cell cycle regulators.[1] By competitively binding to the acetyl-lysine recognition motifs on the bromodomains of BET proteins, GSK525762 displaces them from chromatin, thereby disrupting the expression of genes crucial for tumor cell proliferation and survival.[1][2] Preclinical studies have demonstrated its broad anti-tumor activity across a range of hematological malignancies and solid tumors, positioning it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core preclinical data for GSK525762.

Mechanism of Action

GSK525762 functions as a pan-BET inhibitor, reversibly binding to the bromodomains of BRD2, BRD3, and BRD4.[3] This binding prevents the interaction between BET proteins and acetylated histones, a key step in the recruitment of transcriptional machinery to gene promoters and enhancers.[2] The primary downstream effect of this inhibition is the suppression of key oncogenic transcription factors, most notably c-Myc.[4][5][6] The downregulation of c-Myc leads to cell cycle arrest and induction of apoptosis in cancer cells.[4]

Beyond its impact on c-Myc, preclinical evidence indicates that GSK525762 also modulates other critical signaling pathways. Treatment with GSK525762 has been shown to downregulate the phosphorylation of STAT3 (pSTAT3) and ERK (pERK), both of which are involved in tumor cell proliferation and survival.

In Vitro Efficacy

GSK525762 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines derived from both solid tumors and hematological malignancies. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in models dependent on BET protein function.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Solid Tumors | |||

| NUT Midline Carcinoma (NMC) | NUT Midline Carcinoma | 50 | [7][8][9] |

| Various Solid Tumors | Various | 50 - 1698 (median range) | [7][8][9] |

| Hematological Malignancies | |||

| Multiple Myeloma (MM.1S) | Multiple Myeloma | Potent Activity | [4] |

| Burkitt's Lymphoma (Raji) | Burkitt's Lymphoma | Potent Activity | [6] |

| Acute Myeloid Leukemia (MV4-11) | Acute Myeloid Leukemia | Potent Activity | [4] |

In Vivo Efficacy

Preclinical animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and delayed tumor development upon oral administration of GSK525762.

| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |

| Breast Cancer | MMTV-PyMT Transgenic Mice | 60 mg/kg in diet | Significantly delayed tumor development. | [10] |

| Lung Cancer | Vinyl Carbamate-Induced Mouse Model | Not specified | Delayed tumor development. | [10] |

| Prostate Cancer | Patient-Derived Xenograft (PDX) | Not specified | Reduced tumor burden. | [11] |

| Multiple Myeloma | MM.1S Xenograft | 50 mg/kg IP daily (for JQ1, a related BETi) | Potent anti-tumor activity. | [5] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in preclinical models have shown that GSK525762 is orally bioavailable.[12] Clinical studies have further characterized its pharmacokinetic profile in humans, noting rapid absorption with a time to maximum concentration (Tmax) of approximately 2 hours and a half-life (t1/2) of 3-7 hours.[13][14][15]

Pharmacodynamic studies have confirmed target engagement, with dose-dependent reductions in circulating levels of monocyte chemoattractant protein-1 (MCP-1), a pharmacodynamic biomarker.[13][14][15] Furthermore, preclinical studies have demonstrated downregulation of c-Myc expression in tumor tissues following treatment.[11]

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| Oral Bioavailability | Yes | Preclinical models | [12] |

| Tmax | ~2 hours | Human | [13][14][15] |

| t1/2 | 3-7 hours | Human | [13][14][15] |

| Pharmacodynamics | |||

| MCP-1 Reduction | Dose-dependent | Human | [13][14][15] |

| c-Myc Downregulation | Observed in tumor tissue | Preclinical models | [11] |

Experimental Protocols

Cell Viability Assay (Representative Protocol)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of GSK525762 or vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

Western Blotting (Representative Protocol)

-

Cell Treatment and Lysis: Cells are treated with GSK525762 for the desired time, then harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

Gel Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., c-Myc, pSTAT3, pERK, and a loading control like β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

In Vivo Xenograft Study (Representative Protocol)

-

Cell Implantation: Human cancer cells (e.g., MM.1S) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: GSK525762 is administered orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting or immunohistochemistry). Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.

Conclusion

The preclinical data for GSK525762 strongly support its development as a targeted anti-cancer agent. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic properties provide a solid foundation for its clinical investigation. The ability of GSK525762 to downregulate the master oncogene c-Myc and other key signaling pathways underscores its potential to be effective in a variety of malignancies that are dependent on these pathways for their growth and survival. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of this promising BET inhibitor.

References

- 1. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. BET inhibitor - Wikipedia [en.wikipedia.org]

- 4. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Transcriptional regulation by MYC: an emerging new model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molibresib (GSK525762): A Technical Guide to its Interaction with BRD2, BRD3, and BRD4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molibresib, also known as GSK525762 or I-BET-762, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation. This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene expression, most notably the proto-oncogene MYC. This technical guide provides an in-depth overview of this compound's interaction with its primary targets—BRD2, BRD3, and BRD4—and includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Interaction with Target Proteins

This compound is characterized as a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1][2] The following tables summarize the available quantitative data on its binding affinity and inhibitory activity.

Table 1: Binding Affinity of this compound for BET Bromodomains

| Target | Parameter | Value (nM) | Assay Method |

| BET Family (BRD2, BRD3, BRD4) | Kd | 50.5 - 61.3 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) | Assay Description |

| BET Family Bromodomains | IC50 | 32.5 - 42.5 | TR-FRET based peptide displacement assay |

| BET Proteins (cell-free) | IC50 | ~35 | Cell-free assay |

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) |

| OPM-2 | Multiple Myeloma | IC50 | 60.15 |

| NUT Midline Carcinoma (NMC) cells | NUT Midline Carcinoma | IC50 | 50 |

| Various Solid Tumor Cell Lines | Solid Tumors | Median IC50 | 50 - 1698 |

Signaling Pathway

This compound's primary mechanism of action involves the disruption of BET protein-mediated gene transcription. A key downstream effector of this inhibition is the proto-oncogene MYC, which is a critical driver of cell proliferation and is frequently overexpressed in cancer. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively downregulates MYC expression.

Caption: this compound inhibits BET proteins, preventing their binding to chromatin and subsequent transcription of the MYC gene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target proteins.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity (Kd) and IC50 Determination

This protocol is a representative method for determining the binding affinity and inhibitory potential of compounds like this compound.

Objective: To quantify the binding affinity (Kd) of this compound to BRD2, BRD3, and BRD4 and to determine its half-maximal inhibitory concentration (IC50) for the displacement of a fluorescently labeled acetylated histone peptide.

Materials:

-

Recombinant human BRD2, BRD3, and BRD4 bromodomain proteins (tandem bromodomains).

-

This compound (GSK525762).

-

Biotinylated tetra-acetylated histone H4 peptide (H4Ac4).

-

Europium-labeled anti-GST antibody (Donor fluorophore).

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore).

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20.

-

384-well low-volume black microplates.

-

TR-FRET compatible microplate reader.

Procedure:

For Kd Determination:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of the respective GST-tagged BRD protein (e.g., 10 nM).

-

Add the serially diluted this compound to the wells.

-

Add a fixed concentration of biotin-H4Ac4 peptide (e.g., 25 nM).

-

Add Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.

-

Incubate the plate in the dark at room temperature for 2 hours.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the TR-FRET ratio against the this compound concentration and fit the data to a suitable binding model to determine the Kd.

For IC50 Determination:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of the respective GST-tagged BRD protein and biotin-H4Ac4 peptide.

-

Add the serially diluted this compound to the wells.

-

Add Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate and read the plate as described above.

-

Plot the percentage of inhibition (calculated from the TR-FRET ratio) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Cellular Proliferation Assay (e.g., using OPM-2 cells)

Objective: To determine the effect of this compound on the proliferation of a cancer cell line.

Materials:

-

OPM-2 (Multiple Myeloma) cell line.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well white, clear-bottom microplates.

-

Luminometer.

Procedure:

-

Seed OPM-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare a serial dilution of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a BET inhibitor like this compound.

Caption: A generalized workflow for the development of a BET inhibitor from target identification to in vivo studies.

Conclusion

This compound is a well-characterized pan-inhibitor of the BET family of proteins, demonstrating potent activity in both biochemical and cellular assays. Its mechanism of action, centered on the displacement of BRD2, BRD3, and BRD4 from chromatin, leads to the transcriptional repression of key oncogenes such as MYC. The data and protocols presented in this guide provide a comprehensive technical resource for researchers in the fields of epigenetics, oncology, and drug discovery who are investigating the therapeutic potential of BET inhibition. Further research into the nuanced roles of individual BET proteins and the development of more selective inhibitors will continue to refine our understanding and application of this important class of therapeutics.

References

Molibresib's Impact on MYC Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molibresib (GSK525762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. These proteins are critical epigenetic readers that regulate gene expression by recognizing acetylated lysine residues on histones, thereby playing a pivotal role in cellular growth, proliferation, and differentiation[1][3]. The proto-oncogene MYC is a key downstream target of BET protein activity, and its overexpression is implicated in over half of all human cancers[1][4]. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates MYC gene expression, supported by quantitative data from clinical studies and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effect by competitively binding to the bromodomains of BET proteins[2]. This action prevents their interaction with acetylated histones at regulatory regions of DNA, such as super-enhancers, which are heavily associated with oncogenes like MYC[5]. By displacing BET proteins, particularly BRD4, from the chromatin, this compound effectively disrupts the transcriptional machinery required for MYC expression, leading to its downregulation[1][6]. This targeted inhibition of a key oncogenic driver has positioned this compound and other BET inhibitors as a promising therapeutic strategy in oncology[1].

Quantitative Analysis of MYC Expression

Clinical and preclinical studies have consistently demonstrated the downregulating effect of this compound on MYC expression and the expression of its target genes.

Table 1: Clinical Trial Data on MYC Pathway Modulation

| Trial Identifier | Cancer Type | Patient Cohort | Biomarker Assessment | Key Findings | Reference |

| NCT01587703 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 10 patients with pre- and post-dose biopsy samples | Gene expression analysis | Transcriptional downregulation of Myc target genes upon treatment with this compound. | [7] |

| NCT01943851 | Relapsed/Refractory Hematologic Malignancies | 13 patients with bone marrow aspirate samples | RT-qPCR and RNA sequencing | Significant differential expression of 398 genes, including downregulation of MYC.[8] Log2-fold change in MYC expression varied among patients post-treatment. | [1][8] |

Table 2: Preclinical Data on this compound (or similar BET inhibitors) and MYC

| Cancer Model | BET Inhibitor | Experimental Assay | Quantitative Outcome | Reference |

| Multiple Myeloma (MM) cells | JQ1 (a well-characterized BET inhibitor) | RT-PCR | Marked decrease in MYC transcription following BRD4 silencing. | [6] |

| Colorectal Cancer (CRC) cell lines | JAB-8263 | Western Blotting | Dose-dependent suppression of c-MYC expression. | [5] |

| Small-Cell Lung Cancer (SCLC) cell lines | Mivebresib (ABBV-075) | Gene expression analysis | Higher gene expression of MYC and MYCN in mivebresib-sensitive cell lines. | [9] |

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action on MYC Transcription

Caption: this compound inhibits BRD4 binding to acetylated histones, downregulating MYC transcription.

Experimental Workflow for Assessing this compound's Effect on MYC

Caption: Workflow for analyzing this compound's effect on MYC expression and BRD4 binding.

Detailed Experimental Protocols

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol is for the quantification of MYC mRNA levels in cells or tissues following treatment with this compound.

-

RNA Isolation: Total RNA is isolated from bone marrow aspirate samples or cell pellets using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

Reverse Transcription: First-strand cDNA synthesis is performed using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with a starting amount of 1 µg of total RNA.

-

Quantitative PCR: qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500) with a TaqMan Gene Expression Assay for MYC (e.g., Hs00153408_m1, Thermo Fisher Scientific) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The reaction mixture typically contains TaqMan Fast Advanced Master Mix, the gene expression assay, and cDNA.

-

Data Analysis: The fold change in gene expression after this compound treatment relative to pre-dose expression is calculated using the delta-delta Ct method[1].

RNA Sequencing (RNA-seq)

For a global view of transcriptional changes induced by this compound.

-

Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential expression analysis is performed using tools like DESeq2 to identify genes that are significantly up- or downregulated upon this compound treatment. A false discovery rate (FDR) < 0.05 and a fold change > 1.5 are typically used as significance thresholds[1][8]. Gene Set Enrichment Analysis (GSEA) can be performed to identify affected pathways[10].

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

To determine the genome-wide occupancy of BRD4 and its displacement by this compound, particularly at the MYC locus.

-

Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA[11][12]. The cells are then lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication[12].

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads[12].

-

DNA Purification and Library Preparation: The cross-links are reversed, and the DNA is purified. Sequencing libraries are then prepared from the immunoprecipitated DNA using a kit such as the NEBNext Ultra II DNA Library Prep Kit for Illumina[12].

-

Sequencing and Data Analysis: The libraries are sequenced, and the resulting reads are aligned to the reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of BRD4 enrichment. Differential binding analysis can be performed to compare BRD4 occupancy before and after this compound treatment.

Conclusion

This compound effectively downregulates MYC gene expression by inhibiting the binding of BET proteins to chromatin. This mechanism has been validated through various experimental approaches, providing a strong rationale for its clinical investigation in MYC-driven malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and leverage the therapeutic potential of BET inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYC Oncogene: A Druggable Target for Treating Cancers with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET inhibitor this compound for the treatment of advanced solid tumors: Final results from an open-label phase I/II study. - ASCO [asco.org]

- 8. researchgate.net [researchgate.net]

- 9. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ChIPseq libraries preparation [protocols.io]

Molibresib: A Technical Deep Dive into its Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molibresib (GSK525762), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant investigational agent in oncology. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound effectively disrupts the interaction between BET proteins and acetylated histones. This interference with a fundamental mechanism of gene regulation leads to the modulation of chromatin structure and the transcriptional repression of key oncogenes, most notably MYC. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on chromatin remodeling, and its downstream effects on signaling pathways. We present a compilation of quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Epigenetic Landscape and BET Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that play a pivotal role in regulating gene expression.[1][2] They are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key hallmark of active chromatin.[2] This interaction serves as a scaffold to recruit the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby facilitating the expression of genes critical for cell cycle progression, proliferation, and apoptosis.[2]

In various malignancies, the aberrant activity of BET proteins, particularly BRD4, drives the expression of oncogenes such as MYC, leading to uncontrolled cell growth and survival.[3][4] this compound, by competitively inhibiting the binding of BET bromodomains to acetylated histones, effectively displaces BRD4 from chromatin, leading to the suppression of oncogenic transcriptional programs.[1][5]

Mechanism of Action: Disrupting the Chromatin Scaffold

This compound's primary mechanism of action is the competitive inhibition of the bromodomains of BET proteins. This prevents the tethering of these proteins to acetylated chromatin, thereby disrupting the assembly of transcriptional complexes at key gene regulatory regions.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hematological malignancies and solid tumors dependent on BET protein function.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | General BET Bromodomains | 32.5 - 42.5 | [6] |

| Ty-82 | NUT Carcinoma | Potent (exact value not specified) | [7] |

| Hematological Cancer Models | AML, Multiple Myeloma, Non-Hodgkin Lymphoma | Broad anti-proliferative activity | [8] |

Downstream Signaling: The Ripple Effect of BET Inhibition

The displacement of BRD4 from chromatin by this compound leads to a cascade of downstream effects, most notably the transcriptional repression of the master oncogene MYC. The suppression of MYC and its target genes disrupts critical cellular processes, including cell cycle progression and metabolism, ultimately leading to cell growth arrest and apoptosis. Clinical and preclinical studies have also shown modulation of other important genes and pathways.

Clinical Development and Pharmacodynamics

This compound has been evaluated in several Phase I/II clinical trials for both solid tumors and hematological malignancies. These studies have provided valuable data on its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Key Clinical Trials

| Trial ID | Phase | Cancers Studied | Key Findings | Reference |

| NCT01587703 | I/II | NUT Carcinoma and other solid tumors | Recommended Phase II dose (RP2D) of 80 mg once daily was established. Showed preliminary antitumor activity in NUT carcinoma. Most common adverse events were thrombocytopenia and gastrointestinal issues.[1][2][3] | [1][2][3] |

| NCT01943851 | I/II | Relapsed/Refractory Hematologic Malignancies (AML, NHL, Multiple Myeloma, MDS, CTCL) | RP2Ds of 75 mg daily for MDS and 60 mg daily for CTCL were selected. Objective responses were observed, but use was limited by toxicities.[3][9] | [3][9] |

Pharmacodynamic Biomarkers

Pharmacodynamic studies have identified biomarkers that confirm target engagement of this compound. A dose-dependent reduction in circulating Monocyte Chemoattractant Protein-1 (MCP-1) has been observed, indicating modulation of inflammatory gene expression.[2][10] Additionally, changes in the expression of BET target genes like HEXIM1 have been used to demonstrate target engagement.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To determine the genome-wide occupancy of BET proteins (e.g., BRD4) and assess their displacement by this compound.

General Protocol Outline:

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., K562, MV4;11) and treat with DMSO (vehicle) or a range of this compound concentrations for a specified duration (e.g., 6 hours).[11]

-

Cross-linking: Fix cells with 1% formaldehyde to cross-link proteins to DNA.[11]

-

Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using enzymatic digestion or sonication.[11]

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the target protein (e.g., anti-BRD4). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare DNA libraries and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify regions of protein binding. Compare peak intensities between DMSO and this compound-treated samples to quantify displacement.

RNA Sequencing (RNA-seq)

Objective: To assess the global changes in gene expression following this compound treatment.

General Protocol Outline:

-

Cell Culture and Treatment: Treat cancer cell lines with this compound or vehicle control for a defined period.

-

RNA Extraction: Isolate total RNA from the cells.

-

Library Preparation: Prepare sequencing libraries from the RNA, typically involving poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated upon this compound treatment.[4]

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways among the differentially expressed genes.[9]

-

Cell Viability Assays (MTS/MTT)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound and to calculate IC50 values.

General Protocol Outline:

-

Cell Seeding: Seed cancer cells in 96-well plates at an optimal density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).

-

Reagent Addition:

-

MTS Assay: Add a solution containing a tetrazolium compound (MTS) and an electron coupling reagent.

-

MTT Assay: Add MTT solution to the wells.

-

-

Incubation: Incubate the plates to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Measurement:

-

MTS Assay: Measure the absorbance of the soluble formazan product directly.

-

MTT Assay: Solubilize the formazan crystals with a detergent and then measure the absorbance.

-

-

Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that targets the epigenetic vulnerabilities of cancer cells. Its ability to disrupt chromatin remodeling and suppress the transcription of key oncogenes provides a strong rationale for its continued investigation. The data compiled in this guide underscore the potent and specific activity of this compound. Future research will likely focus on identifying predictive biomarkers of response, overcoming mechanisms of resistance, and exploring rational combination therapies to enhance the clinical efficacy of BET inhibitors like this compound. The detailed protocols and integrated data presented herein aim to facilitate these ongoing research efforts and accelerate the translation of epigenetic therapies into clinical practice.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. researchgate.net [researchgate.net]

- 7. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Report of the First International Symposium on NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Molibresib: An In-depth Technical Guide to a Key Epigenetic Modulator in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molibresib (GSK525762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has been investigated as a potential anti-cancer agent in a range of hematological malignancies and solid tumors. As an epigenetic modulator, this compound competitively binds to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of key oncogenes, most notably MYC, and subsequent inhibition of tumor cell growth. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its study.

Introduction to this compound and the BET Family

The Bromodomain and Extra-Terminal (BET) family of proteins are crucial epigenetic "readers" that play a pivotal role in regulating gene transcription.[1] By recognizing and binding to acetylated lysine residues on histone tails, they recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. The BET family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[2] Dysregulation of BET protein function has been implicated in the pathogenesis of numerous cancers, primarily through the transcriptional activation of oncogenes such as MYC.[3][4]

This compound emerges as a pan-BET inhibitor, demonstrating the ability to displace BET proteins from chromatin, leading to the suppression of oncogenic transcriptional programs.[2] Its development has been driven by the therapeutic hypothesis that inhibiting this key epigenetic control point can effectively combat cancers dependent on BET-mediated transcription.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This action displaces BET proteins from chromatin, leading to a reduction in the transcription of key oncogenes.

A primary and well-documented downstream effect of BET inhibition by this compound is the profound suppression of MYC gene expression.[3][4] The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and metabolism, and their overexpression is a hallmark of many cancers. By downregulating MYC, this compound can induce cell cycle arrest and apoptosis in susceptible cancer cells.

Preclinical Data

This compound has demonstrated broad anti-proliferative activity across a range of hematological and solid tumor cell lines in vitro and has shown significant anti-tumor efficacy in in vivo preclinical models.

In Vitro Activity

The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting the diverse dependencies on BET-mediated transcription.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hematological Malignancies | |||

| MV4-11 | Acute Myeloid Leukemia (AML) | 112 | [5] |

| MM.1S | Multiple Myeloma (MM) | Not specified | [4] |

| OPM-2 | Multiple Myeloma (MM) | Not specified | [6] |

| RPMI-8226 | Multiple Myeloma (MM) | Not specified | [7] |

| Biochemical Assay | |||

| BET Bromodomains | (Displacement of tetra-acetylated H4 peptide) | 32.5 - 42.5 | [5] |

Table 1: In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound. Oral administration of this compound has been shown to inhibit tumor growth and improve survival in models of multiple myeloma and acute myeloid leukemia.[4] In a patient-derived xenograft (PDX) model of AML, the related BET inhibitor mivebresib (ABBV-075) showed significant inhibition of bone marrow blasts, supporting the therapeutic potential of this class of drugs in AML.[8]

| Cancer Model | Dosing | Key Findings | Reference |

| Multiple Myeloma (MM) Xenograft | Not specified | Inhibition of tumor growth and significantly enhanced survival. | [4] |

| Acute Myeloid Leukemia (AML) Xenograft | Not specified | Inhibition of tumor growth and significantly enhanced survival. | [4] |

| AML Patient-Derived Xenograft (PDX) (Mivebresib) | ≤0.5 mg/kg (oral) | >60% inhibition of bone marrow blasts in 6 out of 26 models. | [8] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Related BET Inhibitors.

Clinical Development

This compound has been evaluated in several Phase I and II clinical trials for both hematological malignancies and solid tumors. These studies have provided valuable insights into its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy.

Pharmacokinetics

This compound is an orally bioavailable compound that exhibits rapid absorption, with maximum plasma concentrations typically reached within 2 hours of administration.[3] It has a relatively short half-life of 3-7 hours.[3]

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [3] |

| Half-life (t1/2) | 3 - 7 hours | [3] |

Table 3: Pharmacokinetic Parameters of this compound.

Safety and Tolerability

The most common treatment-related adverse events observed with this compound are thrombocytopenia and gastrointestinal toxicities (such as nausea, vomiting, and diarrhea).[3][4] These adverse events are often dose-limiting.

| Adverse Event | Grade | Frequency | Reference |

| Thrombocytopenia | Any | 51% | [3] |

| Gastrointestinal Events | Any | 22-42% | [3] |

| Anemia | Any | 22% | [3] |

| Fatigue | Any | 20% | [3] |

| Thrombocytopenia | Grade 4 | 9% (at 60-100 mg) | [3] |

Table 4: Common Treatment-Related Adverse Events with this compound (from a Phase I study in solid tumors).

Clinical Efficacy

This compound has demonstrated modest single-agent activity in both hematological malignancies and certain solid tumors.

| Indication | Phase | Response Rate | Key Findings | Reference |

| Relapsed/Refractory Hematological Malignancies | I/II | Overall Response Rate (ORR): 13% | 6 complete responses and 7 partial responses out of 111 patients. Recommended Phase II doses were 75 mg daily for MDS and 60 mg daily for CTCL. | [4] |

| NUT Carcinoma and other Solid Tumors | I | ORR in NUT Carcinoma: 21% (4/19 patients with partial response) | Recommended Phase II dose of 80 mg once daily was selected. | [3] |

| Advanced Solid Tumors (including NUT Carcinoma and CRPC) | I/II | Confirmed Partial Response: 3/31 in NUT Carcinoma, 1/35 in CRPC | Showed manageable safety and single-agent activity in selected patients. | [9] |

Table 5: Summary of Clinical Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 to 96 hours.

-

Reagent Addition:

-

MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

-

-

Solubilization (MTT only): For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for c-Myc Expression

This protocol is used to determine the effect of this compound on the protein levels of c-Myc.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy

ChIP is used to determine if this compound displaces BRD4 from specific gene promoters, such as the MYC promoter.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.[1]

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the MYC promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion and Future Directions

This compound has demonstrated clear on-target activity as a BET inhibitor, leading to the downregulation of the key oncogene MYC and subsequent anti-tumor effects in a variety of preclinical models. Clinical studies have established its safety profile, with thrombocytopenia and gastrointestinal AEs being the primary dose-limiting toxicities, and have shown modest single-agent efficacy in certain patient populations, particularly in NUT carcinoma.

The future development of this compound and other BET inhibitors will likely focus on combination strategies to enhance their therapeutic efficacy and overcome resistance. Combining BET inhibitors with other targeted agents or chemotherapy may provide synergistic anti-tumor effects and broaden their clinical utility. Further research is also needed to identify predictive biomarkers to select patients most likely to respond to BET inhibitor therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. BET inhibitor this compound for the treatment of advanced solid tumors: Final results from an open-label phase I/II study. - ASCO [asco.org]

- 10. benchchem.com [benchchem.com]

Molibresib: A Technical Guide to its Pan-BET Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molibresib (also known as GSK525762 or I-BET-762) is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2][4] They recognize and bind to acetylated lysine residues on histone tails, which is a key step in chromatin remodeling and the recruitment of transcriptional machinery.[1][2] By competitively binding to the acetyl-lysine recognition motifs on the bromodomains of BET proteins, this compound effectively displaces them from chromatin, thereby preventing the expression of key oncogenes and pro-inflammatory genes.[1][5] This activity has positioned this compound as a promising therapeutic agent in oncology and inflammatory diseases.[5][6]

Mechanism of Action

This compound functions by mimicking the structure of acetylated lysine, allowing it to competitively bind to the bromodomains of BET proteins.[1] This binding prevents the interaction between BET proteins and acetylated histones, a critical step for the assembly of transcriptional complexes.[1] The disruption of this interaction leads to the downregulation of genes involved in cell proliferation, survival, and inflammation, including the well-known oncogene MYC.[2][3] Preclinical studies have demonstrated that BET inhibition by this compound can lead to reduced c-MYC expression and its downstream effects, resulting in antitumor activity.[2]

Quantitative Analysis of Pan-BET Inhibitory Activity

The pan-BET inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) of this compound against different BET proteins.

| Target Protein | Assay Type | IC50 Value | Reference |

| BET Proteins (general) | Cell-free assay | ~35 nM | [7] |

| BRD2/3/4 | FRET analysis | 32.5–42.5 nM | [7][8] |

| Target Protein | Method | Dissociation Constant (Kd) | Reference |

| BRD2, BRD3, BRD4 | Fluorescence Resonance Energy Transfer (FRET) titrations | 50.5–61.3 nM | [7] |

Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to modulate critical signaling pathways implicated in cancer and inflammation. By inhibiting BET proteins, this compound indirectly affects the transcriptional regulation of genes downstream of these pathways.

MYC Pathway

The MYC oncogene is a critical driver of cell proliferation and is frequently deregulated in various cancers.[9] BRD4, a primary target of this compound, is a key regulator of MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression.[2]

Caption: this compound inhibits BET proteins, preventing MYC gene transcription.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[10] BET proteins are involved in the transcriptional activation of several NF-κB target genes. Inhibition of BET proteins by this compound can therefore lead to the suppression of pro-inflammatory cytokine production and a reduction in inflammatory responses.[7][10]

Caption: this compound's inhibition of BET proteins reduces NF-κB-mediated inflammation.

BCL2 Pathway

The B-cell lymphoma 2 (BCL2) family of proteins are critical regulators of apoptosis (programmed cell death).[11] The expression of anti-apoptotic BCL2 family members can be regulated by BET proteins. By downregulating the expression of these survival genes, this compound can sensitize cancer cells to apoptosis.

Caption: this compound promotes apoptosis by inhibiting BET-mediated BCL2 expression.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pan-BET inhibitory activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method to measure the binding of BET inhibitors.[12][13] This homogeneous assay format is well-suited for high-throughput screening.[12][13]

Principle: The assay measures the proximity between a terbium-labeled donor fluorophore (e.g., on an antibody recognizing a tagged BET protein) and a dye-labeled acceptor fluorophore (e.g., on a biotinylated histone peptide bound to streptavidin-dye).[12][13][14] When the BET protein binds to the histone peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur.[15] An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.[15]

Protocol Outline:

-

Reagent Preparation:

-

Assay Plate Setup:

-

Detection:

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

-

Caption: Workflow for a typical TR-FRET assay to determine inhibitor potency.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used to study biomolecular interactions.[18][19]

Principle: The assay utilizes two types of beads: donor beads that contain a photosensitizer and acceptor beads that contain a chemiluminescent agent.[19] When a biological interaction brings the beads into close proximity (<200 nm), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[18][19] An inhibitor disrupts the interaction, separating the beads and reducing the signal.[18]

Protocol Outline:

-

Reagent Preparation:

-

Assay Plate Setup:

-

Dispense the test compound (this compound) into a 384-well plate.[18]

-

Add the tagged BET protein and biotinylated histone peptide.

-

Incubate at room temperature.

-

-

Detection:

-

Data Analysis:

-

Plot the AlphaScreen signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

-

Caption: General workflow for an AlphaScreen-based inhibitor screening assay.

Isothermal Titration Calorimetry (ITC)